An In-depth Technical Guide to tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate: Physicochemical Properties and Synthetic Insights
This guide offers a comprehensive technical overview of tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, with a particular focus on its basicity, and explore relevant synthetic strategies and characterization methods. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering the use of this spirocyclic scaffold in their research endeavors.
Introduction: The Significance of Spirocyclic Scaffolds
In the realm of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved pharmacological profiles. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of compounds. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, potentially leading to enhanced target specificity, improved physicochemical properties, and novel intellectual property positions. The rigid nature of the spirocyclic core can also pre-organize appended functional groups in a defined spatial orientation, which can be crucial for potent and selective interactions with biological targets.
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate belongs to this promising class of molecules. Its structure combines a piperidine ring, a common motif in many successful drugs, with a lactam-containing ring, all centered around a spirocyclic carbon. The presence of a Boc-protected amine and an amide functionality provides opportunities for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. Understanding the fundamental properties of this core structure, especially its basicity, is paramount for its effective utilization in drug design and development.
Physicochemical and Basic Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, a key property to consider is its basicity, which will influence its solubility, membrane permeability, and potential for off-target interactions.
Basicity Analysis: The Impact of Amide and Boc-Protected Nitrogens
The structure of tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate contains two nitrogen atoms, each with distinct electronic environments that profoundly affect their basicity.
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The Lactam Nitrogen (N4): The nitrogen at position 4 is part of a lactam (a cyclic amide). The lone pair of electrons on this nitrogen is significantly delocalized through resonance with the adjacent carbonyl group. This delocalization drastically reduces the availability of the lone pair for protonation, rendering the lactam nitrogen essentially non-basic under physiological conditions. Amides are generally considered neutral functional groups in the context of acid-base chemistry.
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The Boc-Protected Nitrogen (N10): The nitrogen at position 10 is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an electron-withdrawing group due to the adjacent carbonyl moiety. The lone pair on the N10 nitrogen is also involved in resonance with the Boc carbonyl group, which significantly decreases its basicity compared to a typical secondary amine. While not as non-basic as the lactam nitrogen, a Boc-protected amine is considered a very weak base and is generally non-protonated at physiological pH. The primary role of the Boc group is, in fact, to render the amine non-nucleophilic and non-basic, allowing for selective reactions at other sites of the molecule.
Due to the electronic effects of the adjacent carbonyl groups on both nitrogen atoms, tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate is expected to be a non-basic compound. It is unlikely to be protonated in the physiological pH range of 1 to 8. This has important implications for its use in drug discovery, as it is less likely to engage in off-target interactions mediated by basicity, such as hERG channel inhibition, which is a common liability for basic amines.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce in the public domain, we can predict some of its key properties based on its structure.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C14H24N2O3 | [1] |
| Molecular Weight | 268.36 g/mol | [1] |
| CAS Number | 923009-54-5 | [1] |
| Predicted pKa (most basic) | Very low (expected to be < 2) | Inferred from the nature of Boc-protected amines |
| Predicted LogP | ~1.5 - 2.5 | Estimation based on structure |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Low aqueous solubility is expected. | General chemical principles |
| Stability | The Boc group is labile to strong acidic conditions (e.g., trifluoroacetic acid, HCl) but stable to most basic and nucleophilic conditions. The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. | [2] |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical approach to the synthesis of the target molecule would involve the construction of the diazaspirocyclic core followed by the introduction of the Boc protecting group.
Caption: Retrosynthetic analysis of the target molecule.
A plausible forward synthesis could involve the following key steps:
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Amide Coupling: Coupling of a suitable piperidine-4-carboxylic acid derivative with a protected 3-aminopropanoic acid derivative.
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Intramolecular Cyclization: Deprotection and subsequent intramolecular cyclization to form the lactam ring and the spirocyclic core.
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Boc Protection: Selective protection of the secondary amine at the N10 position with di-tert-butyl dicarbonate (Boc)₂O.
An alternative and potentially more efficient approach could start from a pre-formed piperidone derivative, as outlined in the experimental protocol below.
Exemplary Synthetic Protocol (Hypothetical)
This protocol is a hypothetical pathway based on common reactions used for the synthesis of similar diazaspirocyclic compounds.
Step 1: Reductive Amination
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To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 3-aminopropionitrile (1.1 eq) and a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise and continue stirring at room temperature overnight.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
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Purify the resulting secondary amine by column chromatography.
Step 2: Lactam Formation (Intramolecular Cyclization)
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The product from Step 1 can be subjected to acidic hydrolysis to simultaneously cleave the Boc group and hydrolyze the nitrile to a carboxylic acid.
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The resulting amino acid can then be cyclized to the lactam under standard peptide coupling conditions (e.g., using HATU or EDC/HOBt) or by heating in a high-boiling point solvent.
Step 3: Boc Protection
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Dissolve the spirocyclic lactam from Step 2 in a solvent like dichloromethane or tetrahydrofuran.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq).
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Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
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Remove the solvent under reduced pressure and purify the final product, tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, by column chromatography or recrystallization.
Caption: A plausible synthetic workflow.
Characterization
The structural confirmation of tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate would rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), as well as complex multiplets for the methylene protons of the two rings.
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¹³C NMR would display a signal for the spiro carbon, two carbonyl carbons (one for the lactam and one for the Boc group), and the carbons of the piperidine and lactam rings.
-
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the two carbonyl groups (C=O stretch), typically in the range of 1650-1750 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Applications in Drug Discovery
The diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The specific substitution pattern of tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate makes it a valuable starting point for the synthesis of a variety of potential therapeutic agents.
The Boc-protected nitrogen at position 10 can be deprotected under acidic conditions to reveal a secondary amine. This amine can then be functionalized in numerous ways, for example, through:
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Reductive amination: to introduce a wide range of alkyl substituents.
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Acylation: to form amides.
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Sulfonylation: to form sulfonamides.
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Arylation: through Buchwald-Hartwig or Ullmann coupling reactions.
This versatility allows for the rapid generation of libraries of compounds for screening against various biological targets. The lactam moiety also offers opportunities for modification, although it is generally less reactive than the secondary amine.
Derivatives of diazaspiro[5.5]undecanes have been investigated for a range of biological activities, including as:
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Opioid receptor agonists and sigma-1 receptor antagonists for the treatment of pain. [3]
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GABA-A receptor antagonists. [4]
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CXCR3 inhibitors for inflammatory diseases. [5]
The non-basic nature of the core scaffold, as discussed earlier, can be a significant advantage in reducing off-target effects and improving the overall drug-like properties of the resulting molecules.
Conclusion
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate is a promising building block for medicinal chemistry, offering a rigid, three-dimensional scaffold with versatile handles for chemical modification. Its key feature is the presence of two nitrogen atoms with significantly attenuated basicity due to the electronic effects of adjacent carbonyl groups. This inherent non-basic character can be highly advantageous in the design of drug candidates with improved safety profiles. While specific experimental data for this compound is limited, its properties can be reliably inferred from fundamental chemical principles and data on analogous structures. The synthetic strategies outlined in this guide provide a practical roadmap for its preparation, opening the door to its broader application in the discovery of novel therapeutics.
References
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- tert-butyl 5-oxo-1,4,9-triazaspiro[5.
Sources
- 1. 923009-54-5 Cas No. | tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate | Matrix Scientific [matrixscientific.com]
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